molecular formula C10H7N2NaO2 B2413071 Sodium 2-(1,6-naphthyridin-5-yl)acetate CAS No. 2197053-31-7

Sodium 2-(1,6-naphthyridin-5-yl)acetate

Cat. No.: B2413071
CAS No.: 2197053-31-7
M. Wt: 210.168
InChI Key: NLJCYRIEEGTLQF-UHFFFAOYSA-M
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Description

Sodium 2-(1,6-naphthyridin-5-yl)acetate is a chemical compound that belongs to the class of naphthyridines, which are nitrogen-containing heterocyclic compounds. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Properties

IUPAC Name

sodium;2-(1,6-naphthyridin-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2.Na/c13-10(14)6-9-7-2-1-4-11-8(7)3-5-12-9;/h1-5H,6H2,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJCYRIEEGTLQF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2CC(=O)[O-])N=C1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(1,6-naphthyridin-5-yl)acetate typically involves the functionalization of the 1,6-naphthyridine core. One common method includes the reaction of 1,6-naphthyridine with sodium acetate under specific conditions to yield the desired compound. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for the continuous production of the compound with better control over reaction parameters, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(1,6-naphthyridin-5-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 2-(1,6-naphthyridin-5-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 2-(1,6-naphthyridin-5-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: Sodium 2-(1,6-naphthyridin-5-yl)acetate is unique due to its specific functionalization, which imparts distinct chemical and biological properties.

Q & A

Q. What are the recommended methods for synthesizing Sodium 2-(1,6-naphthyridin-5-yl)acetate with high purity?

Methodological Answer:

  • Reagent Selection : Use polar aprotic solvents (e.g., dioxane/water mixtures) to enhance solubility and reaction efficiency. Sodium bicarbonate can act as a base to deprotonate intermediates, as demonstrated in analogous naphthyridine syntheses .
  • Temperature Control : Maintain temperatures below 80°C to avoid decomposition, guided by melting points (mp) of structurally similar naphthalene derivatives (e.g., mp 141–143°C for 2-naphthylacetic acid) .
  • Purification : Employ solid-phase extraction (SPE) followed by reversed-phase HPLC with MS/MS detection to isolate the sodium salt form and confirm purity .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : Compare 1H^1H- and 13C^{13}C-NMR spectra with computational predictions (e.g., DFT) to confirm the naphthyridine core and acetate substituent.
    • Mass Spectrometry : Use high-resolution LC-MS/MS to validate the molecular ion ([M–Na]^-) and fragmentation patterns .
  • Elemental Analysis : Verify sodium content via inductively coupled plasma mass spectrometry (ICP-MS), referencing impurity thresholds for alkali metals (e.g., ≤0.01% Ca) .

Q. What stability considerations are critical for storing this compound?

Methodological Answer:

  • Storage Conditions : Store in airtight, desiccated containers at 2–8°C to prevent hygroscopic degradation, based on stability protocols for sodium salts like naphthalenesulfonates .
  • Stability Monitoring : Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) and analyze degradation products via HPLC-UV/Vis .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. MS) be resolved for this compound?

Methodological Answer:

  • Cross-Validation : Perform 2D NMR (e.g., HSQC, HMBC) to resolve signal overlap and confirm connectivity. Compare with synthetic intermediates (e.g., tert-butyl-protected precursors) to isolate artifacts .
  • Impurity Profiling : Use ICP-MS and ion chromatography to detect inorganic contaminants (e.g., sulfates, chlorides) that may distort spectral data .
  • Computational Modeling : Simulate NMR chemical shifts using software like Gaussian or ACD/Labs to identify discrepancies caused by tautomerism or solvation effects.

Q. What in vitro models are suitable for studying the DNA-PK inhibitory activity of this compound?

Methodological Answer:

  • Kinase Assays : Adapt fluorescence-based DNA-PK enzyme inhibition assays, as described for morpholino-naphthyridine derivatives .
  • Cellular Models : Use γH2AX foci formation in HEK293 or HeLa cells to quantify DNA damage response (DDR) inhibition. Normalize activity to positive controls (e.g., NU7441) .
  • Dose-Response Analysis : Employ a 10-point dilution series (1 nM–10 µM) to calculate IC50_{50} values, ensuring ATP concentrations align with physiological levels (1–10 mM) .

Q. How can researchers assess the compound’s interaction with serum proteins or lipid bilayers?

Methodological Answer:

  • Serum Binding : Use equilibrium dialysis or ultrafiltration to measure free vs. protein-bound fractions in human serum. Analyze via LC-MS/MS with deuterated internal standards .
  • Lipophilicity Studies : Determine logP values using shake-flask methods with octanol-water partitioning. Compare with computational predictions (e.g., XLogP3) to validate membrane permeability .

Q. What strategies mitigate oxidative degradation during long-term experimental use?

Methodological Answer:

  • Antioxidant Additives : Include 0.1% (w/v) ascorbic acid or 1 mM EDTA in aqueous stock solutions to chelate metal ions that catalyze oxidation .
  • Light Protection : Store solutions in amber vials to prevent photodegradation, critical for naphthyridine derivatives prone to UV-induced ring-opening .

Data Analysis and Contradiction Management

Q. How should researchers address batch-to-batch variability in biological activity data?

Methodological Answer:

  • Quality Control : Implement strict impurity profiling (e.g., residual solvents via GC-MS, heavy metals via ICP-MS) for each synthesis batch .
  • Bioactivity Normalization : Express results as a percentage of positive control activity (e.g., 100% = maximal DNA-PK inhibition) to account for inter-experimental variability .

Q. What statistical approaches are recommended for reconciling contradictory dose-response outcomes?

Methodological Answer:

  • Meta-Analysis : Pool data from ≥3 independent experiments (n ≥ 6 replicates) and apply mixed-effects models to account for random variability .
  • Sensitivity Analysis : Use Monte Carlo simulations to assess the impact of outlier removal on IC50_{50} confidence intervals.

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